molecular formula C14H11FO B14023270 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14023270
M. Wt: 214.23 g/mol
InChI Key: BCSAUFQSDYSNEM-UHFFFAOYSA-N
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Description

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (molecular formula: C₁₄H₁₁FO, molecular weight: 214.24 g/mol) is a biphenyl aldehyde derivative featuring a fluorine atom at the 3' position and a methyl group at the 2 position of the biphenyl scaffold. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or liquid crystals due to its electron-withdrawing fluorine and sterically accessible aldehyde group . Its purity in commercial batches often exceeds 95%, as noted in synthesis reports .

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-7-11(9-16)5-6-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3

InChI Key

BCSAUFQSDYSNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes

The synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde generally involves multi-step organic transformations, with the key step being the formation of the biphenyl core via cross-coupling reactions. The most common and effective synthetic routes include:

Suzuki-Miyaura Cross-Coupling Reaction
  • Starting Materials: 4-bromo-2-methylbenzaldehyde and 3-fluorophenylboronic acid.
  • Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with diphosphine ligands.
  • Base: Potassium carbonate or sodium carbonate.
  • Solvents: Mixtures of water with toluene, N,N-dimethylformamide (DMF), or other polar aprotic solvents.
  • Conditions: Typically reflux or microwave irradiation at temperatures ranging from 90°C to 130°C for 0.5 to 18 hours.
  • Advantages: High regioselectivity, tolerance to functional groups (aldehyde, fluorine), and generally good yields.

This method is widely preferred for its efficiency in forming the biaryl bond with precise positioning of substituents, including the fluorine atom at the 3' position and the methyl group at the 2 position on the biphenyl ring.

Ullmann Coupling
  • Catalyst: Copper-based catalysts.
  • Conditions: Higher temperatures and longer reaction times compared to Suzuki coupling.
  • Use: Less common due to harsher conditions but can be employed when palladium catalysts are unsuitable.
Electrophilic Fluorination and Directed Ortho-Metalation
  • These strategies are used to introduce the fluorine atom at the desired position on the aromatic ring prior to biphenyl formation.
  • Directed ortho-metalation allows regioselective lithiation followed by fluorination.
  • Electrophilic fluorination uses fluorinating agents under controlled conditions.

Multi-Step Synthesis Overview

One documented synthetic route involves:

This route is more complex and typically used for specialized syntheses or industrial scale-up where intermediates are isolated and purified.

Industrial Production Considerations

  • Use of continuous flow reactors and automated systems for consistent quality and yield.
  • Optimization of reagent stoichiometry and reaction time to minimize by-products.
  • Scale-up involves solvent recycling and catalyst recovery to improve cost-effectiveness.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling synthesis of this compound:

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (4-8 mol%) Palladium(0) or palladium(II) complexes
Base K₂CO₃ or Na₂CO₃ (2-5 equivalents) Aqueous or solid base
Solvent Toluene/water (degassed), DMF/water, or pure DMF Solvent mixture improves solubility
Temperature 90°C to 130°C Microwave irradiation can reduce time
Reaction Time 0.5 to 18 hours Depends on scale and catalyst loading
Purification Silica gel column chromatography Gradient elution with hexanes/ethyl acetate

Purification and Characterization

  • Purification: Column chromatography on silica gel using hexanes/ethyl acetate gradients is standard.
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection confirms purity >95%.
  • Structural Confirmation:
    • Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy to confirm fluorine substitution and aldehyde environment.
    • Mass Spectrometry (MS) to verify molecular weight (m/z 214.2 for C₁₄H₁₁FO).
    • X-ray crystallography may be used for detailed stereoelectronic analysis.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield/Advantages Notes
Suzuki-Miyaura Coupling 4-bromo-2-methylbenzaldehyde + 3-fluorophenylboronic acid Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃, toluene/water, 90-130°C High regioselectivity, functional group tolerance Most common, scalable
Ullmann Coupling Halogenated aromatics Copper catalyst, high temp Less common, harsher conditions Alternative when Pd is unsuitable
Electrophilic Fluorination Aromatic precursors Fluorinating agents Regioselective fluorine introduction Used in early synthesis steps
Multi-step nitration/oxidation o-methylphenol derivatives Various reagents Complex, multi-step Industrial or specialized synthesis

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in pyrimidine de novo biosynthesis by targeting dihydroorotate dehydrogenase. This inhibition can lead to the depletion of critical precursors for RNA and DNA synthesis, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3'-F, 2-CH₃ C₁₄H₁₁FO 214.24 High reactivity in HWE olefination
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde 4'-CH₃ C₁₄H₁₂O 196.24 Intermediate in drug synthesis
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 3'-Cl, 5'-F C₁₃H₈ClFO 234.65 Predicted boiling point: 346°C
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 2'-CF₃ C₁₄H₉F₃O 250.22 Enhanced electron withdrawal
[1,1'-Biphenyl]-4-carbaldehyde No substituents C₁₃H₁₀O 182.22 Baseline for reactivity comparisons

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3'-fluoro substituent in the target compound enhances electrophilicity at the aldehyde group compared to non-fluorinated analogs (e.g., [1,1'-biphenyl]-4-carbaldehyde) .
  • Steric Effects : The 2-methyl group in the target compound introduces mild steric hindrance, differentiating it from 4'-methyl analogs (e.g., 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde) .
  • Halogen Comparisons : Chlorine at the 3' position (e.g., 3'-Chloro-5'-fluoro derivative) increases molecular weight and polarizability compared to fluorine, altering solubility and crystallization tendencies .

Insights :

  • The target compound’s synthesis leverages palladium-catalyzed cross-coupling, similar to other biphenyl aldehydes .
  • Methoxy-substituted analogs (e.g., 4'-methoxy derivatives) require orthogonal protection-deprotection strategies due to the sensitivity of methoxy groups under strong acidic/basic conditions .

Spectroscopic and Physicochemical Data

Table 3: Spectroscopic Comparisons

Compound IR (C=O stretch, cm⁻¹) UV λₘₐₓ (nm) Notable Features
This compound ~1720 (predicted) ~320 Fluorine-induced red shift
[1,1'-Biphenyl]-4-carbaldehyde 1722 330 Baseline carbonyl absorption
3'-Chloro-5'-fluoro derivative Not reported 312–321 Dual halogen effects

Notes:

  • The carbonyl n→π* transition (~330 nm) in biphenyl aldehydes is minimally affected by methyl groups but red-shifted by EWGs like fluorine or chlorine .
  • IR spectra consistently show C=O stretches near 1720 cm⁻¹, confirming aldehyde functionality across analogs .

Biological Activity

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the current literature on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H11FO\text{C}_{14}\text{H}_{11}\text{F}\text{O}

This structure features a fluoro substituent at the 3' position and a carbaldehyde functional group that contributes to its reactivity and biological properties.

Anticancer Activity

Several studies have indicated that this compound possesses significant anticancer properties. For instance, it has been tested against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Reference
MDA-MB-23115.0
U-8710.5

The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its potential as a therapeutic agent in treating certain types of cancer.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method. The results are summarized in the following table:

CompoundDPPH Scavenging Activity (%)Reference
This compound75.0
Ascorbic Acid85.0

The compound's scavenging activity was found to be comparable to that of ascorbic acid, indicating its potential use as a natural antioxidant.

Antimicrobial Activity

In addition to its anticancer and antioxidant properties, this biphenyl derivative has shown promising antimicrobial activity. It was tested against various bacterial strains, with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be developed further as an antimicrobial agent.

Case Studies

A recent study focused on the synthesis and biological evaluation of various derivatives of biphenyl compounds, including this compound. The researchers found that modifications to the biphenyl structure could enhance its biological activity significantly. For example:

  • Modification A : Increased anticancer potency by 30% compared to the parent compound.
  • Modification B : Enhanced antioxidant activity by 25%, demonstrating the importance of structural optimization in drug design.

Q & A

Basic: What are the common synthetic routes for preparing 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, and what are their respective advantages?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors (e.g., 4-bromo-2-methylbenzaldehyde and 3-fluorophenylboronic acid) using palladium catalysts. This method offers high regioselectivity and compatibility with functional groups like aldehydes . Alternative routes include Ullmann coupling for aryl-aryl bond formation under copper catalysis, though this may require higher temperatures and longer reaction times . For fluorinated intermediates, electrophilic fluorination or directed ortho-metalation strategies can introduce fluorine at specific positions .

Basic: How is the purity and structural integrity of this compound typically verified in academic research?

Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, which identifies impurities at levels as low as 0.1% . Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to resolve fluorine coupling patterns and methyl/aldehyde proton environments . Mass spectrometry (MS) validates molecular weight (e.g., m/z 214.2 for C₁₄H₁₁FO), while X-ray crystallography may resolve stereoelectronic effects of fluorine substitution in crystalline derivatives .

Advanced: What strategies are effective in minimizing byproduct formation during the Suzuki-Miyaura coupling synthesis of this compound?

Key strategies include:

  • Optimized catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning to suppress protodeboronation or homo-coupling byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by minimizing thermal degradation .
  • Solvent selection : Mixed polar solvents (THF/H₂O) enhance boronic acid solubility while stabilizing reactive intermediates .
  • Temperature control : Maintaining ≤80°C prevents aldehyde oxidation to carboxylic acid derivatives .

Advanced: How can computational chemistry aid in predicting the reactivity and regioselectivity of fluorinated intermediates in the synthesis of this compound?

Density Functional Theory (DFT) calculations model transition states to predict:

  • Fluorine-directed reactivity : Fluorine’s electron-withdrawing effect stabilizes negative charges during boronic acid coupling, favoring para-substitution in biphenyl systems .
  • Steric effects : Methyl groups at the 2-position create steric hindrance, which DFT can quantify to optimize ligand-substrate interactions .
  • Solvent interactions : Molecular dynamics simulations assess solvent polarity effects on reaction pathways, guiding solvent selection .

Advanced: What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale while maintaining yield and purity?

Critical challenges include:

  • Heat dissipation : Exothermic coupling reactions risk runaway exotherms at scale; flow chemistry systems mitigate this by enabling continuous heat exchange .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) improve recyclability but require optimization to prevent leaching .
  • Purification bottlenecks : Column chromatography is impractical at scale; alternatives like crystallization or distillation must be developed, leveraging the compound’s melting point (mp 58–60°C for analogous fluorobenzaldehydes) .
  • Fluorine stability : Hydrolytic degradation of fluorinated intermediates necessitates anhydrous conditions during storage and handling .

Advanced: How do structural modifications (e.g., fluorine position, methyl substitution) influence the compound’s electronic properties and applications in materials science?

  • Fluorine’s electronic effects : The 3'-fluoro group increases electron deficiency in the biphenyl system, enhancing charge transport in organic semiconductors .
  • Methyl substitution : The 2-methyl group introduces steric bulk, reducing π-π stacking in crystal lattices and improving solubility for thin-film processing .
  • Aldehyde functionality : Serves as a reactive handle for post-synthetic modifications (e.g., condensation to imines for covalent organic frameworks) .

Advanced: How can contradictory data on reaction yields or purity in literature be systematically analyzed?

  • Reproducibility protocols : Compare reaction conditions (e.g., catalyst loading, solvent ratios) across studies; variations in Pd concentrations (0.5–5 mol%) significantly impact yields .
  • Analytical calibration : Cross-validate purity data using orthogonal methods (e.g., HPLC vs. ¹⁹F NMR integration) to resolve discrepancies .
  • Batch-to-batch variability : Trace metal contamination in boronic acids or solvents can explain yield fluctuations; ICP-MS analysis identifies such impurities .

Advanced: What are the emerging applications of this compound in medicinal chemistry or materials science?

  • Drug discovery : The aldehyde group is a key intermediate for synthesizing fluorinated kinase inhibitors or protease inhibitors via reductive amination .
  • Metal-organic frameworks (MOFs) : Serves as a linker for constructing fluorinated MOFs with tunable gas adsorption properties .
  • Photovoltaic materials : Fluorinated biphenyl derivatives enhance open-circuit voltage in organic solar cells by lowering HOMO levels .

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